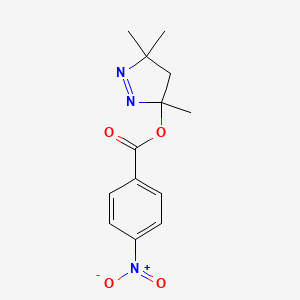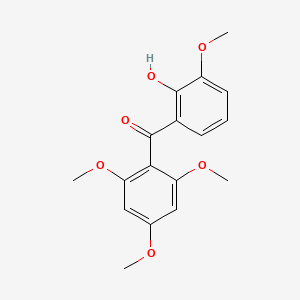
1-(2-fluorobenzoyl)-3H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzoyl)-3H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorobenzoyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-fluorobenzoyl)-3H-indol-2-one typically involves the reaction of 2-fluorobenzoyl chloride with indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
1-(2-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the indole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the fluorobenzoyl moiety, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the fluorobenzoyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzoyl)-3H-indol-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole-based molecules with potential biological activities.
Biology: It serves as a probe in biochemical studies to investigate the interactions of indole derivatives with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorobenzoyl)-3H-indol-2-one can be compared with other indole derivatives and fluorobenzoyl-containing compounds. Similar compounds include:
1-(2-Fluorobenzoyl)pyrrolidine: This compound shares the fluorobenzoyl group but has a pyrrolidine ring instead of an indole ring. It exhibits different biological activities and applications.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: These compounds contain a cyclohexane ring and are used in the synthesis of various heterocyclic structures.
The uniqueness of this compound lies in its indole core, which imparts specific biological activities and chemical reactivity. Its fluorinated structure further enhances its properties, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
68770-72-9 |
|---|---|
Molekularformel |
C15H10FNO2 |
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
1-(2-fluorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10FNO2/c16-12-7-3-2-6-11(12)15(19)17-13-8-4-1-5-10(13)9-14(17)18/h1-8H,9H2 |
InChI-Schlüssel |
QVYCAEPBKSLOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















